Lipoamido-PEG4-acid
Overview
Description
Lipoamido-PEG4-acid is a compound that contains a lipoamide group and a terminal carboxylic acid. The lipoamide group is derived from lipoic acid, which is an essential cofactor in biological systems such as the citric acid cycle. The compound also features a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipoamido-PEG4-acid can be synthesized through the reaction of lipoic acid with a PEG spacer that has a terminal carboxylic acid group. The reaction typically involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product to achieve high purity levels, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions: Lipoamido-PEG4-acid primarily undergoes substitution reactions. The terminal carboxylic acid can react with primary amines to form amide bonds. This reaction is facilitated by coupling reagents such as EDC, DCC, or N-hydroxysuccinimide (NHS) .
Common Reagents and Conditions:
Coupling Reagents: EDC, DCC, NHS
Solvents: Dimethyl sulfoxide (DMSO), methylene chloride
Conditions: Typically carried out at room temperature under inert atmosphere to prevent oxidation.
Major Products: The primary product of these reactions is the amide bond formed between the carboxylic acid of this compound and the amine group of the reacting molecule .
Scientific Research Applications
Lipoamido-PEG4-acid is widely used in scientific research due to its unique properties:
Mechanism of Action
Lipoamido-PEG4-acid exerts its effects through the formation of stable amide bonds with primary amines. The lipoamide group forms dative bonds with metal surfaces, enhancing the stability and functionality of the modified surfaces. The PEG spacer increases the hydrophilicity and solubility of the compound, making it suitable for various applications .
Comparison with Similar Compounds
Lipoamido-PEG2-acid: Similar structure but with a shorter PEG spacer, resulting in lower solubility.
Lipoamido-PEG6-acid: Longer PEG spacer, offering higher solubility but potentially lower stability.
Lipoamido-dPEG4-acid: A discrete PEG variant with similar properties but different applications
Uniqueness: Lipoamido-PEG4-acid stands out due to its balanced PEG spacer length, which provides an optimal combination of solubility and stability. This makes it highly versatile for use in various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFPDZROPSGMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.